

# Lanopepden: A Technical Guide to a Novel Peptide Deformylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Lanopepden |           |  |  |
| Cat. No.:            | B608455    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lanopepden** (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. By targeting PDF, **Lanopepden** represents a novel class of antibiotics with a distinct mechanism of action, rendering it effective against a range of Gram-positive and some Gram-negative bacteria, including drug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Lanopepden**, intended for researchers and professionals in the field of drug development.

### **Chemical Structure and Physicochemical Properties**

**Lanopepden** is a synthetic molecule with the chemical formula C22H34FN7O4 and a molecular weight of approximately 479.56 g/mol .



| Property           | Value        | Source |
|--------------------|--------------|--------|
| Molecular Formula  | C22H34FN7O4  | [1][2] |
| Molecular Weight   | 479.56 g/mol | [1]    |
| CAS Number         | 1152107-25-9 | [1]    |
| AlogP              | 0.93         | [1]    |
| Polar Surface Area | 123.16 Ų     | [1]    |

# Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The subsequent removal of this formyl group is a critical step in protein maturation and is catalyzed by the enzyme peptide deformylase (PDF). **Lanopepden** acts by specifically inhibiting PDF, thereby preventing the deformylation of nascent polypeptide chains. This leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth and cell death.



Click to download full resolution via product page



### Figure 1. Mechanism of action of Lanopepden.

### In Vitro Antimicrobial Activity

**Lanopepden** has demonstrated potent in vitro activity against a variety of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90) are summarized below.

| Organism                 | MIC90 (μg/mL) | Source |
|--------------------------|---------------|--------|
| Staphylococcus aureus    | 1             | [3]    |
| Streptococcus pneumoniae | 2             | [4]    |
| Haemophilus influenzae   | 4             | [4]    |
| Moraxella catarrhalis    | 1             | [4]    |
| Streptococcus pyogenes   | 0.5           | [4]    |

## **Pharmacokinetics**

### **Preclinical Pharmacokinetics in Rodents**

Pharmacokinetic studies in mice and rats have demonstrated that **Lanopepden** is orally bioavailable. The tables below summarize key pharmacokinetic parameters following a single oral dose.

Table 3: Pharmacokinetic Parameters of Lanopepden in Mice



| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (μg·h/mL) |
|--------------|--------------|----------|---------------|
| 37.5         | 1.8          | 0.5      | 1.8           |
| 75           | 4.2          | 0.5      | 4.5           |
| 150          | 9.8          | 0.5      | 14.1          |
| 300          | 23.5         | 0.5      | 44.8          |
| 600          | 46.1         | 0.5      | 101.4         |
| Source:[5]   |              |          |               |

Table 4: Pharmacokinetic Parameters of Lanopepden in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |
|--------------|--------------|----------|---------------|---------------|
| 37.5         | 2.3          | 0.5      | 6.3           | 1.5           |
| 75           | 5.1          | 1.0      | 15.2          | 1.8           |
| 150          | 12.4         | 1.0      | 45.7          | 2.1           |
| 300          | 30.3         | 1.0      | 150.5         | 2.3           |
| Source:[5]   |              |          |               |               |

## **Clinical Pharmacokinetics in Healthy Volunteers**

Phase I clinical trials in healthy adult volunteers have evaluated the safety, tolerability, and pharmacokinetics of single and repeat oral doses of **Lanopepden**.

Table 5: Single Oral Dose Pharmacokinetics in Healthy Adults



| Dose (mg)  | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|------------|--------------|----------|---------------|
| 100        | 289          | 0.5      | 987           |
| 200        | 741          | 0.5      | 2,780         |
| 400        | 2,080        | 0.5      | 8,320         |
| 800        | 5,650        | 1.0      | 25,700        |
| 1500       | 12,800       | 1.0      | 66,700        |
| Source:[2] |              |          |               |

Table 6: Repeat Oral Dose (Twice Daily) Pharmacokinetics in Healthy Adults at Steady State

| Dose (mg)  | Cmax,ss (ng/mL) | Trough,ss (ng/mL) | AUCτ,ss (ng·h/mL) |
|------------|-----------------|-------------------|-------------------|
| 500        | 3,800           | 118               | 17,200            |
| 750        | 6,560           | 283               | 31,300            |
| 1000       | 9,860           | 557               | 49,900            |
| 1500       | 16,300          | 1,210             | 88,100            |
| Source:[6] |                 |                   |                   |

## **Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay**

The in vitro antimicrobial susceptibility of **Lanopepden** is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page

**Figure 2.** Workflow for MIC determination.

#### Methodology:

- A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Two-fold serial dilutions of **Lanopepden** are prepared in the microtiter plates.
- The bacterial inoculum is added to each well containing the serially diluted compound.



- The plates are incubated at 35°C for 16-20 hours.
- The MIC is determined as the lowest concentration of **Lanopepden** that completely inhibits visible growth of the bacterium.

### **Time-Kill Assay**

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of **Lanopepden** over time.





Click to download full resolution via product page

Figure 3. Workflow for a time-kill assay.



### Methodology:

- A log-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL in a suitable broth.
- **Lanopepden** is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
- The cultures are incubated with shaking at 37°C.
- At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
- After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point.
- A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

### Conclusion

**Lanopepden** is a promising novel antibiotic that targets the essential bacterial enzyme peptide deformylase. Its unique mechanism of action provides a potential therapeutic option for infections caused by drug-resistant bacteria. The data presented in this technical guide, including its chemical properties, in vitro activity, and pharmacokinetic profile, support its continued investigation and development as a new antibacterial agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Antimicrobial peptides targeting bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Single-dose safety, tolerability, and pharmacokinetics of the antibiotic GSK1322322, a novel peptide deformylase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic control of nascent protein biogenesis by peptide deformylase PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lanopepden: A Technical Guide to a Novel Peptide Deformylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608455#chemical-structure-and-properties-of-lanopepden]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com